[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride
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Overview
Description
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which can be derived from cyclohexanone.
Amination: The next step involves the introduction of the methanamine group. This can be accomplished through reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylmethanamine derivatives.
Substitution: Formation of substituted cyclohexylmethanamine derivatives.
Scientific Research Applications
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride can be compared with other similar compounds such as:
[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[(1R,3S)-3-(Bromomethyl)cyclohexyl]methanamine;hydrochloride: Contains a bromomethyl group, which affects its reactivity and applications.
[(1R,3S)-3-(Hydroxymethyl)cyclohexyl]methanamine;hydrochloride: Features a hydroxymethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct physicochemical properties and enhances its potential for various applications.
Biological Activity
Overview
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride is a chemical compound that has gained attention for its potential applications in biological and medicinal research. Its unique structure, characterized by a fluoromethyl group attached to a cyclohexyl ring and a methanamine moiety, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Chemical Formula : C9H12ClFN
- Molecular Weight : 201.64 g/mol
- CAS Number : 2253641-26-6
The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in biological assays and therapeutic contexts.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluoromethyl group significantly increases the compound's binding affinity to certain targets, which may modulate their activity. This interaction is crucial for its potential use as a biochemical probe in enzyme studies and as a therapeutic agent for neurological disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Interaction : Investigated as a biochemical probe to study enzyme interactions, particularly in metabolic pathways related to neurological functions.
- Therapeutic Potential : Explored for its potential effects in treating neurological disorders such as depression and anxiety due to its ability to influence neurotransmitter systems .
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Functional Group | Biological Activity |
---|---|---|
[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride | Chloromethyl | Moderate enzyme inhibition |
[(1R,3S)-3-(Bromomethyl)cyclohexyl]methanamine;hydrochloride | Bromomethyl | Reduced receptor affinity |
[(1R,3S)-3-(Hydroxymethyl)cyclohexyl]methanamine;hydrochloride | Hydroxymethyl | Antidepressant effects |
The fluoromethyl group's unique electronic properties contribute to enhanced receptor binding compared to other halogenated derivatives.
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The compound demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition suggests potential use in treating mood disorders by increasing levels of serotonin and norepinephrine .
Study 2: Neuroprotective Effects
In another investigation, researchers evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal death and improved cognitive function. These findings support its potential application in neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,10H2;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASSTVNLRLXRF-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CF)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CF)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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